molecular formula C13H16O2 B15274435 3-Ethyl-1-phenylcyclobutane-1-carboxylic acid

3-Ethyl-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B15274435
M. Wt: 204.26 g/mol
InChI Key: BLLCDZNIWRVGFQ-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenylcyclobutane-1-carboxylic acid is an organic compound that belongs to the class of cyclobutane carboxylic acids. This compound features a cyclobutane ring substituted with an ethyl group and a phenyl group, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenylcyclobutane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The cyclobutane ring’s strained structure also contributes to its unique chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the ethyl and phenyl substituents, making it less complex.

    3-Methyl-1-phenylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenylcyclobutane-1-carboxylic acid: Lacks the ethyl substituent.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethyl-1-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-2-10-8-13(9-10,12(14)15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,14,15)

InChI Key

BLLCDZNIWRVGFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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